REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]([F:12])=[C:10](F)[C:9]([O:14][CH3:15])=[C:8]2[C:3]=1[C:4](=[O:22])[C:5]([C:19]([OH:21])=[O:20])=[CH:6][N:7]2[CH:16]1[CH2:18][CH2:17]1.C(OC([NH:30][CH:31]1[CH2:35][CH2:34][NH:33][CH2:32]1)=O)(C)(C)C.C1CCN2C(=NCCC2)CC1>C(#N)C>[NH2:1][C:2]1[C:11]([F:12])=[C:10]([N:33]2[CH2:34][CH2:35][CH:31]([NH2:30])[CH2:32]2)[C:9]([O:14][CH3:15])=[C:8]2[C:3]=1[C:4](=[O:22])[C:5]([C:19]([OH:21])=[O:20])=[CH:6][N:7]2[CH:16]1[CH2:18][CH2:17]1
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Name
|
5-amino-1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
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Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
NC1=C2C(C(=CN(C2=C(C(=C1F)F)OC)C1CC1)C(=O)O)=O
|
Name
|
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CNCC1
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Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
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C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 10 minutes at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was refluxed for 20 hours
|
Duration
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20 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
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FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
ADDITION
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Details
|
added to concentrated hydrochloric acid-methanol (1:1, 2 ml)
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Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold diluted aqueous hydrochloric acid
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(C(=CN(C2=C(C(=C1F)N1CC(CC1)N)OC)C1CC1)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 mg | |
YIELD: CALCULATEDPERCENTYIELD | 32.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |